molecular formula C10H12FN5O2 B1675014 ロジノシン CAS No. 110143-10-7

ロジノシン

カタログ番号: B1675014
CAS番号: 110143-10-7
分子量: 253.23 g/mol
InChIキー: KBEMFSMODRNJHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Synthesis of Lodenosine

Lodenosine can be synthesized through various industrial processes that focus on deoxygenation and fluorination methods. Two notable synthetic approaches involve using either a purine riboside or a purine 3'-deoxyriboside as starting materials. These methods have been evaluated for their reaction yields, economic viability, safety, and environmental impact .

Pharmacological Properties

Lodenosine is classified as a nucleoside reverse transcriptase inhibitor (NRTI), which means it interferes with the replication of viral RNA by inhibiting the reverse transcriptase enzyme. This mechanism makes it a candidate for treating HIV/AIDS. However, its use has been limited due to significant mitochondrial toxicity observed in preclinical studies, leading to adverse effects such as cardiac-related deaths in animal models .

HIV Treatment

Lodenosine was considered a potential salvage therapy for patients with HIV/AIDS who had failed other treatments. In early clinical trials, it exhibited antiviral activity; however, these trials were halted due to serious adverse events related to mitochondrial toxicity . The compound's ability to suppress viral load was documented in some studies, but the risks associated with its use led to its discontinuation in clinical settings.

Comparison with Other NRTIs

A comparative analysis of Lodenosine with other NRTIs revealed that while it had similar antiviral efficacy, the safety profile was considerably poorer. For instance, other NRTIs like tenofovir and emtricitabine have shown more favorable safety profiles and are now preferred options in antiretroviral therapy regimens .

Safety Concerns and Toxicity

The most critical concern regarding Lodenosine is its mitochondrial toxicity. Studies have indicated that this toxicity can lead to severe side effects, including lactic acidosis and myopathy . The mechanism behind this toxicity appears to be related to the inhibition of mitochondrial DNA polymerase gamma (pol γ), which is essential for mitochondrial DNA replication and repair .

Summary of Research Findings

Aspect Details
Chemical Structure 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl) adenine
Synthesis Methods Deoxygenation and fluorination via purine ribosides or deoxyribosides
Primary Application Antiviral treatment for HIV/AIDS
Mechanism of Action Inhibition of reverse transcriptase
Safety Issues Mitochondrial toxicity leading to serious adverse events
Current Status Discontinued in clinical trials due to safety concerns

作用機序

ロデノシンは、HIVの逆転写酵素を阻害することで効果を発揮します。 この酵素は、ウイルスの複製に不可欠です。 ウイルスDNAに組み込まれることで、ロデノシンはDNA鎖の伸長を終了させ、ウイルスの複製を防ぎます . 含まれる分子標的には、逆転写酵素とウイルスDNAがあります。

類似の化合物との比較

ロデノシンは、以下のような他のヌクレオシドアナログと類似しています。

    ジダノシン(2',3'-ジデオキシアデノシン): ロデノシンの親化合物であり、抗HIV剤として使用されています。

    ジドブジン(AZT): HIV治療に使用される別のヌクレオシドアナログ。

    ラミブジン(3TC): 同様の作用機序を持つヌクレオシドアナログ。

ロデノシンは、フッ素置換によって、親化合物と比較して化学的および酵素的安定性が向上していることが特徴です .

準備方法

ロデノシンの合成は、2',3'-ジデオキシアデノシンのフッ素化を伴います。このプロセスには、通常、以下の手順が含まれます。

ロデノシンは中止された状態であるため、その工業的生産方法はあまり文書化されていません。 合成経路は、収率と純度の最適化を施した上で、より大規模なスケールで同様の手順を踏むものと考えられます。

化学反応の分析

ロデノシンは、いくつかのタイプの化学反応を起こします。

    酸化: ロデノシンは酸化されてさまざまな代謝産物を生成する可能性があります。

    還元: 還元反応は、ヌクレオシドアナログ構造を変える可能性があります。

    置換: ロデノシン中のフッ素原子は、特定の条件下で置換される可能性があります。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、通常、修飾されたヌクレオシドアナログです .

類似化合物との比較

Lodenosine is similar to other nucleoside analogs such as:

    Didanosine (2′,3′-dideoxyadenosine): The parent compound of lodenosine, used as an anti-HIV agent.

    Zidovudine (AZT): Another nucleoside analog used in HIV treatment.

    Lamivudine (3TC): A nucleoside analog with a similar mechanism of action.

Lodenosine is unique due to its fluorine substitution, which provides greater chemical and enzymatic stability compared to its parent compound .

特性

IUPAC Name

[5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEMFSMODRNJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869523
Record name 9-(2,3-Dideoxy-2-fluoropentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110143-10-7
Record name .beta.-Fluoro-ddA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lodenosine
Reactant of Route 2
Reactant of Route 2
Lodenosine
Reactant of Route 3
Lodenosine
Reactant of Route 4
Lodenosine
Reactant of Route 5
Lodenosine
Reactant of Route 6
Lodenosine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。